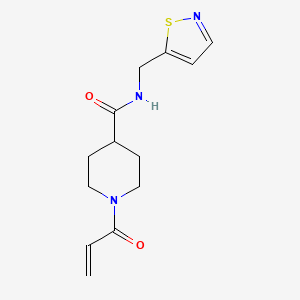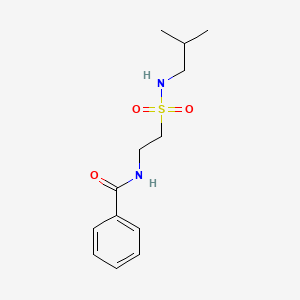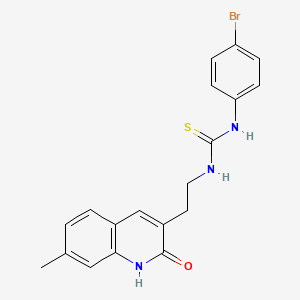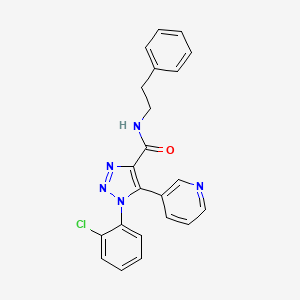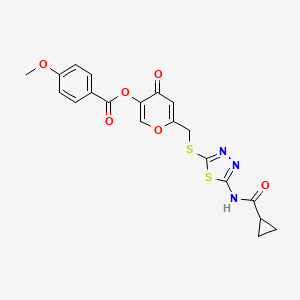
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate is a complex organic compound featuring a unique combination of functional groups, making it an interesting subject of study in various scientific disciplines This compound includes a cyclopropanecarboxamido group, a 1,3,4-thiadiazole ring, a pyran-4-one moiety, and a methoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each designed to construct specific portions of the molecule. Typically, the synthesis begins with the preparation of the 1,3,4-thiadiazole ring, followed by the introduction of the cyclopropanecarboxamido group. The thiol group is then introduced, which subsequently reacts with a pyran-4-one derivative. Finally, the methoxybenzoate ester is attached through esterification.
Reaction conditions typically involve the use of polar aprotic solvents, controlled temperatures, and catalysts to ensure specific and efficient transformations
Industrial Production Methods
Industrial production would scale up these laboratory methods, often utilizing continuous flow reactors to improve efficiency and yield. The challenge in industrial settings is to maintain the specificity and purity seen in laboratory conditions, often requiring stringent process controls and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, especially at the thiol group, leading to disulfide formation.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various sites on the molecule, especially the methoxybenzoate ester.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction Reagents: Typical reducing agents might include sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution Reagents: Various halides and nucleophiles could be used, depending on the specific site and desired transformation.
Major Products
The major products from these reactions depend on the initial site of reactivity. For example, oxidation at the thiol group would yield disulfides, while reduction of the nitro group would yield amines.
Scientific Research Applications
This compound finds use in various research fields due to its structural diversity and reactivity:
Chemistry: It serves as a building block for complex organic syntheses, allowing the study of reaction mechanisms and new synthetic routes.
Biology: The compound's bioactivity makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Medicine: Its potential as a pharmacophore means it could be foundational in developing new therapeutic agents.
Industry: Its chemical properties make it useful in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects is closely tied to its structure. The thiadiazole ring, for example, is known for its ability to interact with various biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The cyclopropanecarboxamido group adds rigidity and spatial orientation that can enhance binding specificity to biological targets.
Comparison with Similar Compounds
In comparison to other similar compounds, 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate stands out due to its unique combination of functional groups. Similar compounds might include:
2-amino-5-(cyclopropylcarbamoyl)-1,3,4-thiadiazole
4-hydroxy-3-(cyclopropanecarboxamido)-1H-pyrrole
4-methoxybenzoyl-2-thioxo-1,3,4-oxadiazole
These compounds share structural elements but differ in their overall reactivity and biological activity, highlighting the unique properties of our compound of interest.
There you have it—a comprehensive dive into this fascinating molecule! What’s next on your agenda?
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S2/c1-27-13-6-4-12(5-7-13)18(26)29-16-9-28-14(8-15(16)24)10-30-20-23-22-19(31-20)21-17(25)11-2-3-11/h4-9,11H,2-3,10H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUPHKZDFQWTEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{8,9-dimethoxy-5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2629730.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2629733.png)
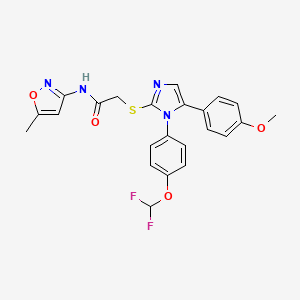
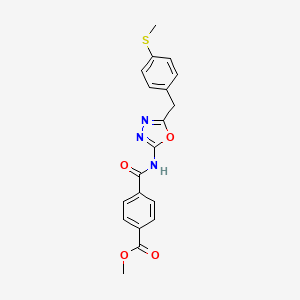
![N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2629737.png)
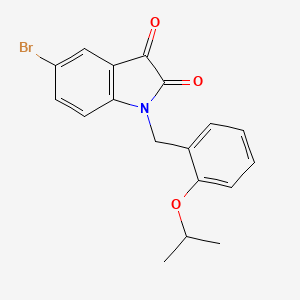
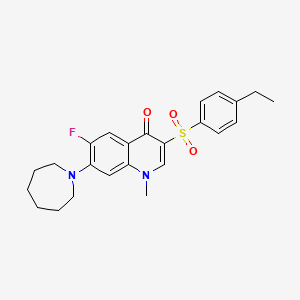

![N-cyclopentyl-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2629741.png)
![4-fluoro-N-(2-((2-(methylthio)benzo[d]thiazol-6-yl)amino)-2-oxoethanethioyl)benzamide](/img/structure/B2629743.png)
